3-Iodooct-2-en-1-ol
Description
Significance of Vinylic Halides and Allylic Alcohol Motifs in Complex Molecule Construction
Allylic alcohols are an exceptionally important and versatile class of chiral building blocks in organic synthesis. nih.govpnas.org Their utility stems from the presence of three key reactive sites: the hydroxyl group, the carbon-carbon double bond, and the allylic C-H bonds. The hydroxyl group can direct the stereochemical outcome of reactions like epoxidations and cyclopropanations, and it can be transformed into other functional groups or used as a handle for isomerization reactions. wikipedia.orgpitt.edu Furthermore, direct nucleophilic substitution reactions of allylic alcohols are considered environmentally favorable as they generate only water as a byproduct. thieme-connect.com
Vinylic halides, which are compounds with a halogen atom directly attached to a carbon-carbon double bond, are also fundamental intermediates. fiveable.metaylorandfrancis.com Vinylic iodides, in particular, are prized substrates for a host of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. wikipedia.org These reactions are cornerstones of modern synthesis, enabling the efficient formation of new carbon-carbon bonds, which are crucial for constructing the scaffolds of pharmaceuticals and natural products. taylorandfrancis.comwikipedia.org The combination of these two functional groups within a single molecule, as in a vinylic halohydrin, creates a powerful bifunctional building block with orthogonal reactivity, capable of participating in a diverse array of synthetic transformations.
Contextualization of 3-Iodooct-2-en-1-ol as a Model Substrate and Building Block in Advanced Organic Chemistry Research
The compound This compound serves as an exemplary model of a bifunctional building block, integrating both a vinylic iodide and an allylic alcohol within its structure. This specific arrangement offers chemists a platform to explore and exploit selective chemical transformations. The molecule consists of an eight-carbon chain, providing a lipophilic tail, with the key functionalities positioned for maximum synthetic utility.
The vinylic iodide at the C-3 position is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based substituents (aryl, alkyl, alkynyl groups). The allylic alcohol at the C-1 position can undergo a separate set of reactions, such as oxidation to the corresponding aldehyde or acid, esterification, or nucleophilic substitution. wikipedia.orgthieme-connect.com This orthogonality allows for a stepwise functionalization, where one part of the molecule can be modified while the other remains intact for a subsequent transformation.
Research into the synthesis of complex molecules often relies on such well-defined substrates to build molecular frameworks efficiently. numberanalytics.com The strategic placement of the iodo and hydroxyl groups in this compound makes it a valuable substrate for developing new synthetic methodologies and for the total synthesis of natural products where such a motif is present.
Research Findings and Data
While extensive studies focusing exclusively on this compound are not prevalent, its properties and reactivity can be understood from the well-established chemistry of its constituent functional groups and related analogs.
Physicochemical Properties
The physical and chemical properties of this compound can be inferred from related, well-documented compounds. The data presented below provides context for its expected characteristics.
| Property | Value (Estimated/Contextual) | Compound for Comparison | Source |
| Molecular Formula | C₈H₁₅IO | - | - |
| Molecular Weight | 254.11 g/mol | - | - |
| Boiling Point | Not available | 1-Octanol: 195 °C | - |
| Reactivity Centers | Vinylic C-I bond, Allylic C-OH group, C=C double bond | - | - |
Synthetic Utility
The true value of this compound lies in its potential for diverse synthetic applications. The vinylic iodide and allylic alcohol moieties can react selectively under different conditions, making it a versatile intermediate.
| Reaction Type | Reactive Site | Reagents/Catalyst (Typical) | Product Class | Source |
| Suzuki Coupling | Vinylic Iodide | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted allylic alcohol | wikipedia.org |
| Sonogashira Coupling | Vinylic Iodide | Terminal alkyne, Pd/Cu catalyst, Base | Enyne-containing allylic alcohol | wikipedia.org |
| Heck Reaction | Vinylic Iodide | Alkene, Pd catalyst, Base | Dienol | wikipedia.orgwikipedia.org |
| Oxidation | Allylic Alcohol | MnO₂, PCC, or Swern conditions | α,β-Unsaturated aldehyde | organic-chemistry.org |
| Esterification | Allylic Alcohol | Carboxylic acid, Acid catalyst or coupling agent | Allylic ester | organic-chemistry.org |
| Nucleophilic Substitution | Allylic Alcohol | Nucleophile (e.g., R₂NH, RSH), Lewis/Brønsted Acid | Allylic amine, sulfide, etc. | thieme-connect.com |
| Epoxidation | C=C Double Bond | m-CPBA, Vanadium catalyst | Iodo-epoxy alcohol | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63093-31-2 |
|---|---|
Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3-iodooct-2-en-1-ol |
InChI |
InChI=1S/C8H15IO/c1-2-3-4-5-8(9)6-7-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
JATYJXXVZMPWOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCO)I |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Iodooct 2 En 1 Ol and Analogues
Elucidation of Reaction Pathways, Key Intermediates, and Catalytic Cycles
The reaction pathways for vinyl iodides like 3-iodooct-2-en-1-ol in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, generally follow a well-established catalytic cycle. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the vinyl iodide to a low-valent transition metal complex, most commonly a Pd(0) species. nih.gov This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a square planar Pd(II) intermediate. The reactivity order for the halide in this step is generally I > Br > OTf >> Cl. wikipedia.orgfishersci.co.uk For allylic halides, this oxidative addition can lead to the formation of η¹ and η³ allyl intermediates, with the potential for pathway bifurcations influencing product selectivity. acs.org
Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi, or organocopper in Sonogashira) transfers its organic group to the Pd(II) complex, displacing the halide. nih.govwikipedia.org In the Suzuki-Miyaura reaction, a base is required to activate the organoboron compound. libretexts.org
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst. nih.gov Isomerization to a cis-complex is often a prerequisite for reductive elimination to occur. harvard.edu
Key Intermediates:
Pd(0)Ln: The active catalyst, often generated in situ from a precatalyst. nih.gov
R-Pd(II)(L)n-X: The intermediate formed after oxidative addition of the organic halide (R-X).
R-Pd(II)(L)n-R': The intermediate formed after transmetalation.
η¹ and η³ allyl palladium complexes: Key intermediates in reactions involving allylic substrates, which can interconvert and influence the reaction outcome. acs.org
Catalytic Cycles:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. fishersci.co.uk The cycle is well-documented and follows the general oxidative addition, transmetalation, reductive elimination sequence. libretexts.orgresearchgate.net
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. organic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-couplings. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, co-catalyzed by palladium and copper. wikipedia.orgrsc.org The palladium cycle mirrors that of other cross-coupling reactions, while a separate copper cycle facilitates the formation of a copper acetylide intermediate. wikipedia.org
A study involving a fluorinated analogue, 5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooct-3-en-1-ol, highlighted the importance of the hydroxyl-containing chain length on the reaction's success in a specific transformation with benzamidine (B55565) hydrochloride. rsc.org
Probing the Role of Catalysts and Ligands in Modulating Reactivity and Selectivity
The choice of catalyst and, critically, the associated ligands, plays a pivotal role in dictating the reactivity and selectivity of cross-coupling reactions involving vinyl iodides.
Catalysts: Palladium complexes are the most extensively used catalysts for these reactions. fishersci.co.ukwikipedia.org Nickel catalysts are also employed and can sometimes offer different reactivity, though they may lead to a decay in stereospecificity in certain cases. wikipedia.org Copper catalysts are often used as co-catalysts, particularly in the Sonogashira reaction, but can also be the primary catalyst in some transformations. wikipedia.orgrsc.org Gold catalysts have also been shown to promote the oxidative addition of vinyl iodides. rsc.org
Phosphine (B1218219) Ligands: These are the most common class of ligands. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphines developed by Buchwald, have proven highly effective in promoting the coupling of less reactive electrophiles like aryl chlorides and can enhance the efficiency of reactions with vinyl iodides. nih.govorganic-chemistry.org The size of the ligand is a key factor in the in situ formation of the highly active monoligated Pd(0) species. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium and have emerged as powerful alternatives to phosphines, often providing high catalytic activity. nih.gov
Other Ligands: Quinoline-based ligands like 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) have been used in Pd-catalyzed allylic cross-couplings. ucmerced.edu In a specific Tsuji-Trost-like reaction, an iodide source was found to be necessary to sustain the catalytic cycle. nih.govacs.org
The following table summarizes the effect of different ligand and catalyst systems on reactions involving vinyl and allylic halides:
| Catalyst System | Substrate Type | Key Finding | Reference(s) |
| Pd(P(t-Bu)₃)₂ | Aryl/Vinyl Chlorides | Efficient for Negishi coupling of a wide range of substrates, including sterically hindered ones. | organic-chemistry.org |
| Pd(0) with Quinox ligand | Homoallylic Tosylates | Promotes allylic C-H functionalization via stereoinvertive oxidative addition. | ucmerced.edu |
| Pd(0) with Iodide source | Vinyl Oxiranes | Iodide is essential for sustaining the catalytic cycle in a Tsuji-Trost-like allylation. | nih.govacs.org |
| Pd/PPh₃ | Aryl Iodides | Can exhibit surprisingly poor reactivity at lower temperatures in Suzuki-Miyaura couplings. | acs.org |
| Ni vs. Pd | General Cross-Coupling | Nickel can be effective but may lead to reduced stereospecificity compared to palladium. | wikipedia.org |
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for understanding the factors that control the rate of a reaction and for identifying the rate-limiting step of the catalytic cycle. This information is invaluable for optimizing reaction conditions.
In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the organic halide to the Pd(0) center is the rate-limiting step. rsc.org This is particularly true for less reactive halides like chlorides and bromides. However, for highly reactive substrates like vinyl iodides, other steps, such as transmetalation or reductive elimination, can become rate-limiting.
Kinetic studies can be performed by monitoring the change in concentration of reactants or products over time, often using in-situ spectroscopic techniques. mt.com By systematically varying the concentrations of the reactants, catalyst, and ligand, a rate law for the reaction can be determined. doubtnut.com
For example, a study on the Suzuki-Miyaura reaction might reveal a first-order dependence on the concentration of the vinyl iodide and the palladium catalyst, but a zero-order dependence on the organoboron reagent, indicating that oxidative addition is the slow step. Conversely, if the reaction rate is dependent on the concentration of the boronic acid and the base, it would suggest that transmetalation is rate-limiting.
Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can also provide mechanistic insights. wikipedia.org A significant primary KIE observed when the carbon attached to the iodine in this compound is replaced with ¹³C would provide strong evidence for the C-I bond cleavage being involved in the rate-determining step. wikipedia.org
A study on the reaction of nitrate (B79036) radicals with various peroxy radicals determined the rate constants for these reactions, providing fundamental kinetic data. rsc.org While not directly involving this compound, this demonstrates the methodologies used in kinetic investigations. Similarly, a detailed kinetic analysis of the self-reaction of the methyl peroxy radical was conducted to determine rate coefficients and product branching ratios. nih.gov
Transition State Characterization and Energy Profile Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing transition states and mapping out the energy profiles of reaction pathways. scirp.org These studies provide a detailed, atomistic view of the mechanism that is often inaccessible through experimental methods alone.
Transition State (TS) Characterization: Computational methods can calculate the geometry and energy of the transition state for each elementary step in the catalytic cycle. For the oxidative addition of a vinyl iodide to a Pd(0) complex, the TS would involve the partial formation of the Pd-C and Pd-I bonds and the simultaneous breaking of the C-I bond. For allylic systems, computational studies have revealed the existence of a single transition state that can lead to both η¹ and η³ allyl intermediates through a post-transition-state bifurcation (PTSB). acs.orgresearchgate.net The solvent polarity can influence which product is favored after this bifurcation. acs.org
Energy Profile Analysis: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile visually represents the thermodynamics and kinetics of the reaction. The highest energy barrier on this profile corresponds to the rate-limiting step.
For example, DFT calculations for a Suzuki-Miyaura coupling involving a vinyl iodide would provide the activation energies for oxidative addition, transmetalation, and reductive elimination. researchgate.net Such an analysis could confirm experimental observations about the rate-limiting step and provide insights into how different ligands affect the energies of the transition states. A theoretical investigation into the Pd-catalyzed acylation of allylic esters used DFT to clarify the reaction mechanism and the effect of substituents. scirp.org
The following table presents hypothetical energy data for a Pd-catalyzed cross-coupling reaction, illustrating the type of information gained from energy profile analysis.
| Reaction Step | Relative Free Energy (kcal/mol) | Description |
| Reactants (Pd(0)L₂ + R-I) | 0.0 | Starting point of the reaction. |
| TS (Oxidative Addition) | +15.2 | Energy barrier for the C-I bond cleavage and Pd insertion. This is often the rate-limiting step. |
| Intermediate (R-Pd(II)L₂-I) | -5.6 | Stable Pd(II) intermediate formed after oxidative addition. |
| TS (Transmetalation) | +12.8 | Energy barrier for the transfer of the organic group from the coupling partner. |
| Intermediate (R-Pd(II)L₂-R') | -8.1 | Pd(II) intermediate with both coupling partners attached. |
| TS (Reductive Elimination) | +9.5 | Energy barrier for the formation of the new C-C bond. |
| Products (R-R' + Pd(0)L₂) | -25.0 | Final products and regenerated catalyst. |
Note: The data in this table is illustrative and does not represent a specific experimental result.
These computational studies not only rationalize experimental observations but also guide the design of new catalysts and reaction conditions for improved efficiency and selectivity.
Theoretical and Computational Chemistry Applied to 3 Iodooct 2 En 1 Ol Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms and energetics due to its favorable balance of accuracy and computational cost. For 3-Iodooct-2-en-1-ol, DFT calculations can be employed to explore various reaction pathways, identify transition states, and determine the activation energies, providing a detailed picture of its reactivity.
Mechanistic studies involving this compound, such as nucleophilic substitution at the allylic carbon or addition reactions to the double bond, can be meticulously mapped out using DFT. By calculating the geometries of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. For instance, in a substitution reaction, DFT can help to distinguish between an S(_N)2' or S(_N)2 mechanism by comparing the activation barriers for each pathway.
The energetics of different conformations of this compound can also be assessed. The molecule possesses rotational freedom around the C-C single bonds, and DFT can identify the most stable conformers and the energy barriers for interconversion. This information is crucial as the reactivity of the molecule can be highly dependent on its ground-state conformation.
A significant aspect of DFT studies on halogenated compounds is the accurate treatment of the halogen atom. The iodine in this compound, being a heavy element, requires the use of appropriate basis sets and effective core potentials to account for relativistic effects. The choice of the functional is also critical; hybrid functionals such as B3LYP or M06-2X are often employed to obtain reliable energetic data. mdpi.com
Table 1: Representative DFT-Calculated Relative Energies for a Hypothetical Reaction of this compound
| Species | B3LYP/6-31G(d) Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant (this compound + Nu) | -450.12345 | 0.0 |
| Transition State (S(_N)2') | -450.09876 | 15.5 |
| Intermediate | -450.11111 | 7.7 |
| Product | -450.15432 | -19.4 |
| Note: These are hypothetical values to illustrate the type of data generated from DFT calculations. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, including both DFT and ab initio methods, are powerful tools for understanding the electronic structure of this compound and predicting its reactivity. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity.
The distribution of the HOMO indicates the regions of the molecule that are most likely to act as an electron donor in a reaction, which is often the site of electrophilic attack. Conversely, the distribution of the LUMO points to the areas susceptible to nucleophilic attack. For this compound, the HOMO is expected to be localized on the C=C double bond and the oxygen atom of the hydroxyl group, while the LUMO is likely to be associated with the C-I bond, indicating its susceptibility to nucleophilic substitution.
Natural Bond Orbital (NBO) analysis is another valuable quantum chemical tool that can be applied to this compound. NBO analysis provides information about the charge distribution within the molecule, bond orders, and hyperconjugative interactions. The partial atomic charges can reveal the electrophilic and nucleophilic sites, with the carbon atom bonded to the iodine likely carrying a partial positive charge, making it a target for nucleophiles.
Furthermore, conceptual DFT provides a framework to quantify reactivity through various descriptors. mdpi.com These descriptors, such as chemical potential, hardness, and the electrophilicity index, can be calculated from the energies of the HOMO and LUMO. These values can then be used to predict the reactivity of this compound in various chemical environments and its propensity to participate in different types of reactions.
Table 2: Illustrative Quantum Chemical Data for this compound
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Partial Charge on C3 | +0.15 | Electrophilic site for nucleophilic attack |
| Partial Charge on I | -0.10 | Leaving group tendency |
| Note: These are illustrative values based on typical quantum chemical calculations for similar molecules. |
Computational Modeling of Stereoselectivity and Regioselectivity in Synthetic Pathways
Computational modeling is an indispensable tool for predicting and understanding the stereoselectivity and regioselectivity of reactions involving this compound. Due to the presence of a stereocenter at C3 and a double bond, many reactions can lead to the formation of multiple isomers.
For reactions that create new stereocenters, computational modeling can predict which diastereomer or enantiomer will be the major product. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to transition state theory, the product formed via the lowest energy transition state will be the major product. This approach has been successfully used to predict the outcomes of a wide range of stereoselective reactions. rsc.org
In the case of this compound, a reaction such as an epoxidation of the double bond would lead to diastereomeric products. By modeling the approach of the oxidizing agent to the two faces of the double bond and calculating the corresponding transition state energies, the diastereomeric ratio of the products can be predicted.
Regioselectivity can also be addressed through computational modeling. For example, in reactions where a reagent can add to either C2 or C3 of the double bond, DFT calculations can determine the activation energies for both pathways. The regioselectivity is then predicted based on the lower activation barrier. This is particularly relevant for reactions like hydrohalogenation or hydration of the double bond.
The use of machine learning models, trained on datasets of computationally derived reaction barriers and experimental outcomes, is an emerging approach to predict selectivity with high accuracy. nih.govchinesechemsoc.org Such models could potentially be applied to predict the reactivity of this compound in various synthetic transformations.
Table 3: Example of Computational Prediction of Regioselectivity in an Addition Reaction to this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |
| Addition to C2 | 25.3 | |
| Addition to C3 | 22.1 | Addition at C3 |
| Note: These are hypothetical energy values to illustrate the prediction of regioselectivity. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Research of 3 Iodooct 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Iodooct-2-en-1-ol, providing profound insights into its molecular structure and stereochemistry. nih.govuci.edu Both ¹H and ¹³C NMR are utilized to assign the chemical environment of each atom within the molecule.
The stereochemistry of the double bond (E/Z isomerism) in this compound can be determined by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum. For instance, the magnitude of the vicinal coupling constant (³J) between the olefinic proton and the proton on the adjacent carbon can often distinguish between cis and trans configurations. Furthermore, the Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, offering definitive proof of stereochemistry. wordpress.com For example, an NOE correlation between the alcohol proton and the vinylic proton would suggest a Z-configuration, while its absence might indicate an E-configuration. Two-dimensional NMR experiments like NOESY are particularly powerful for determining such spatial relationships. wordpress.comchegg.com
NMR is also an invaluable tool for probing reaction mechanisms. nih.gov By acquiring spectra at different time points during a reaction, the formation of intermediates and byproducts can be tracked, providing a detailed kinetic and mechanistic picture. acs.org Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., ¹H with ²H), can further elucidate reaction pathways when analyzed by NMR. nih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a related iodo-substituted alcohol. The exact shifts for this compound would require experimental determination.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.1-4.3 | ~60-65 | d | ~5-7 |
| H-2 | ~6.0-6.5 | ~140-145 | t | ~6-8 |
| C-3 | - | ~80-85 | - | - |
| H-4 | ~2.1-2.3 | ~35-40 | q | ~7 |
| H-5 to H-7 | ~1.2-1.6 | ~22-32 | m | - |
| H-8 | ~0.8-1.0 | ~14 | t | ~7 |
| Note: These are predicted values and may vary based on the solvent and specific isomer. carlroth.comsigmaaldrich.comucl.ac.uk |
Mass Spectrometry (MS) for Reaction Monitoring, Intermediate Identification, and Accurate Mass Determination
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. chemeurope.com For this compound, MS is used for several critical purposes.
Reaction Monitoring and Intermediate Identification: During the synthesis of this compound, MS can be used to monitor the progress of the reaction by identifying the molecular ions of reactants, intermediates, and the final product. This allows for the optimization of reaction conditions.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million (ppm). chemeurope.comspectroscopyonline.comwaters.com This accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming that the synthesized compound has the correct molecular formula (C₈H₁₅IO). uni-bonn.demdpi.comscielo.org.za
The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of a water molecule (H₂O) or an iodine atom (I) from the parent ion would be expected fragmentation pathways for this compound, and the masses of the resulting fragment ions can help to confirm the structure.
| Ion | Calculated m/z | Description |
| [M]⁺ | 254.0117 | Molecular Ion |
| [M-H₂O]⁺ | 236.0011 | Loss of water |
| [M-I]⁺ | 127.1123 | Loss of iodine |
| [C₈H₁₅O]⁺ | 127.1123 | Fragment after iodine loss |
| Note: m/z values are for the most abundant isotopes. |
X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Elucidation of Related Compounds and Intermediates
While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography remains a powerful, albeit indirect, tool. This technique can provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. yu.edu.jo
In the context of this compound research, X-ray crystallography is often applied to solid derivatives or crystalline intermediates formed during its synthesis. ub.edu By determining the crystal structure of a related compound, the absolute stereochemistry of chiral centers and the geometry of double bonds can be unequivocally established. core.ac.ukthieme-connect.com This information can then be correlated back to the structure of this compound, providing conclusive evidence for its stereochemical assignment. For instance, if a crystalline intermediate in a stereospecific synthesis has its structure determined by X-ray crystallography, the stereochemistry of the final product can be inferred with high confidence.
In-Situ Spectroscopic Techniques (e.g., IR, NMR) for Real-Time Reaction Monitoring
In-situ spectroscopic techniques allow for the analysis of a chemical reaction as it happens, without the need to isolate samples. catalysis.blogyoutube.com This provides a dynamic view of the reaction, revealing transient intermediates and providing detailed kinetic data. mt.commt.com
In-situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. rsc.org For the synthesis of this compound, one could monitor the disappearance of the alkyne C≡C stretch (if applicable to the synthetic route) and the appearance of the C=C and O-H stretching vibrations of the product. mt.com
In-situ NMR Spectroscopy: Placing the reaction vessel directly in the NMR spectrometer allows for the continuous acquisition of NMR spectra. acs.orgnih.gov This is particularly useful for identifying short-lived intermediates and for obtaining precise kinetic profiles of all species in the reaction mixture. nih.govrsc.org For example, in the synthesis of this compound, one could observe the signals of the starting materials decrease over time while the characteristic signals of the product increase.
These in-situ methods provide a wealth of information that is often missed with traditional offline analysis, leading to a deeper understanding of the reaction mechanism and facilitating process optimization. mt.com
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determinations
When this compound is synthesized in a chiral, non-racemic form, it is essential to determine its enantiomeric purity. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this analysis. nih.gov
By using a chiral stationary phase, the enantiomers of this compound can be separated as they travel through the chromatography column at different rates. nih.govresearchgate.net This results in two distinct peaks in the chromatogram, one for each enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. chinesechemsoc.org
Similarly, if the synthesis of this compound can produce diastereomers, chiral chromatography can be used to determine the diastereomeric ratio (dr). rsc.orgrsc.org This is crucial for assessing the stereoselectivity of the reaction. In some cases, derivatization of the alcohol to a more suitable compound for chiral separation may be necessary. nih.gov
The choice between HPLC and GC depends on the volatility and thermal stability of the compound or its derivatives. iaea.orgresearchgate.net
Applications of 3 Iodooct 2 En 1 Ol and Its Structural Motifs in Complex Chemical Synthesis
Utilization as a Building Block in Natural Product Total Synthesis
The strategic incorporation of building blocks containing both vinyl iodide and allylic alcohol functionalities is a powerful approach in the total synthesis of complex natural products. wikipedia.orgthieme-connect.de These motifs are present in numerous biologically active molecules, and their stereocontrolled synthesis is a critical challenge. wikipedia.org
The dual functionality of molecules like 3-Iodooct-2-en-1-ol makes them valuable precursors for natural products. Vinyl iodides are frequently employed as key intermediates in the synthesis of complex organic compounds. wikipedia.orgnih.gov For example, a concise, protecting-group-free total synthesis of the antiproliferative natural product (±)-deguelin was achieved using a vinyl iodide as the central building block to construct the core 4-acylchromene substructure. nih.govacs.orgacs.org This highlights the role of vinyl iodides in assembling complex heterocyclic systems found in bioactive molecules.
Furthermore, the synthesis of the antibiotic CPZEN-45, an agent active against Mycobacterium tuberculosis, was accomplished via the copper-catalyzed intramolecular amidation of a complex vinyl iodide precursor. nih.gov This reaction formed the essential 1,4-diazepin-2-one core of the molecule, demonstrating the utility of vinyl iodides in constructing nitrogen-containing heterocyclic scaffolds of medicinal importance. nih.gov The presence of an allylic alcohol within such a building block provides an additional handle for late-stage functionalization or for establishing critical stereocenters within the target molecule. thieme-connect.de
Table 1: Examples of Vinyl Iodides in the Synthesis of Bioactive Natural Products
| Natural Product | Key Building Block Motif | Key Transformation | Biological Relevance | Reference(s) |
| (±)-Deguelin | Vinyl Iodide | Addition of vinyl anion to a benzaldehyde | Antiproliferative | nih.govacs.orgacs.org |
| CPZEN-45 | Complex Vinyl Iodide | Intramolecular Cu-catalyzed amidation | Antibiotic | nih.gov |
| Halichondrin B | Vinyl Iodide | Aldehyde alkenylation with organochromium reagent | Antitumor | thieme-connect.de |
The construction of large ring systems (macrocycles) and extended conjugated systems (polyenes) is a formidable challenge in organic synthesis, often requiring highly efficient and selective bond-forming reactions. cam.ac.uk The vinyl iodide functional group is exceptionally well-suited for this purpose, serving as a robust coupling partner in various macrocyclization reactions. scispace.comacs.org
A prominent example is the total synthesis of the 18-membered macrolactone aglycon of fidaxomicin (B1672665) (tiacumicin B), a potent antibiotic. scispace.com The synthetic strategy relied on a late-stage Stille coupling reaction between a sterically demanding vinyl iodide and a vinyl stannane (B1208499) fragment to forge a key carbon-carbon bond within the macrocyclic ring. scispace.com Similarly, the first total synthesis of the 18-membered polyene macrocycle biselyngbyolide B was achieved using a Heck macrocyclization of a precursor containing a vinyl iodide. acs.org
The allylic alcohol moiety also plays a crucial role in macrocycle synthesis. In the total synthesis of the antibiotic roseophilin, a palladium(0)-catalyzed macrocyclization of an allylic epoxide proceeded smoothly to yield a 13-membered allylic alcohol, which was a key intermediate. acs.org These examples underscore how the combination of a reactive vinyl iodide for ring closure and a versatile allylic alcohol for structural integrity or further elaboration makes synthons like this compound conceptually ideal for the assembly of complex macrocyclic natural products. acs.orgmdpi.com
Table 2: Macrocyclization Strategies Involving Vinyl Iodide and Allylic Alcohol Motifs
| Target Macrocycle/Class | Key Reaction | Functional Group(s) Involved | Resulting Structure | Reference(s) |
| Fidaxomicin Aglycon | Stille Coupling | Vinyl Iodide, Vinyl Stannane | 18-membered macrolactone | scispace.com |
| Biselyngbyolide B | Heck Macrocyclization | Vinyl Iodide, Alkene | 18-membered polyene macrocycle | acs.org |
| Roseophilin | Pd(0)-catalyzed Cyclization | Allylic Epoxide | 13-membered macrocyclic allylic alcohol | acs.org |
| Kedarcidin Chromophore | Sonogashira Coupling | Vinyl Iodide, Alkyne | Strained diyne macrocycle | acs.org |
Precursors for the Synthesis of Pharmaceutically Relevant Compounds
The structural elements of this compound are found in various classes of pharmaceutically important compounds, most notably the prostaglandins (B1171923). wikipedia.orgznaturforsch.com Prostaglandins are lipid compounds with diverse hormone-like effects and are used therapeutically to induce childbirth, treat glaucoma, and manage pulmonary hypertension, among other applications. wikipedia.org
The synthesis of prostaglandins often involves the coupling of specific side-chains to a central cyclopentenone core. znaturforsch.combio-rad.com A key building block reported for the synthesis of prostaglandin (B15479496) intermediates is (1E,3S)-1-iodo-3-(tert-butyldimethylsiloxy)-1-octene, which is the silyl-protected 1-iodo isomer of the title compound. molaid.com This demonstrates the direct relevance of the iodo-octenyl-ol scaffold to the construction of these vital pharmaceutical agents. The vinyl iodide allows for efficient coupling to the prostaglandin core, while the hydroxyl group (often protected) represents the C15-hydroxyl common to many prostaglandins of the E and F series. core.ac.uk The straightforward synthesis of γ-iodo allylic alcohols suggests that this compound and its derivatives are accessible and practical precursors for this class of drugs. orgsyn.org
Development of Enabling Methodologies for Diverse Organic Scaffolds and Chemical Libraries
New synthetic methods are the engine of drug discovery and materials science, and their development relies on the availability of reliable and reactive chemical building blocks. nih.govnih.gov Vinyl iodides, such as the one present in this compound, are benchmark substrates for testing and optimizing new transition-metal-catalyzed cross-coupling reactions. wikipedia.orggelest.com
For instance, the development of a novel palladium-catalyzed cross-coupling reaction between aryl or vinyl iodides and ethyl diazoacetate utilized vinyl iodide substrates to establish a new method for carbon-carbon bond formation. organic-chemistry.org Such studies expand the toolbox of synthetic chemists, enabling the creation of novel molecular scaffolds. The dual functionality of this compound makes it an interesting substrate for developing tandem or cascade reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity from a simple starting material. The creation of diverse chemical libraries for high-throughput screening often relies on robust coupling reactions where one partner, like a vinyl iodide, can be paired with a wide array of other building blocks. cam.ac.uk
Functionalization of Materials Through Compound Incorporation (e.g., surface functionalization)
While specific examples detailing the use of this compound for material functionalization are not prominent in the literature, the reactivity of its constituent groups offers significant potential in this area. Organoiodine compounds are a subject of interest in materials science, particularly for applications involving selective recognition and remediation. acs.orgcore.ac.uk For example, polymer microspheres have been designed that show a specific affinity for organoiodine compounds, enabling their selective adsorption and controlled release. acs.org This technology is relevant for applications in water treatment and the recycling of iodine-containing industrial waste. acs.orggoogle.com
The vinyl and hydroxyl groups of this compound could be used to covalently attach the molecule to a material surface. The vinyl iodide could then serve as a reactive handle for subsequent on-surface modifications via cross-coupling reactions, allowing for the tailored functionalization of the material. The long alkyl chain would modify the surface properties, for instance, by increasing its hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
